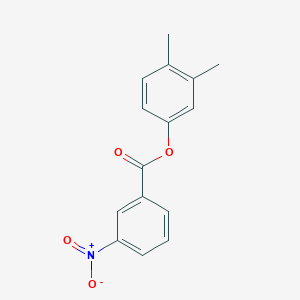![molecular formula C15H16F3N3O B10894774 1-ethyl-3-methyl-N-[2-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide](/img/structure/B10894774.png)
1-ethyl-3-methyl-N-[2-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ETHYL-3-METHYL-N~4~-[2-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a pyrazole ring. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of 1-ETHYL-3-METHYL-N~4~-[2-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactionsThe trifluoromethylbenzyl moiety is then attached to the pyrazole ring through a series of reactions, including Friedel-Crafts acylation and subsequent reduction steps . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, utilizing catalysts and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
1-ETHYL-3-METHYL-N~4~-[2-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
1-ETHYL-3-METHYL-N~4~-[2-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mécanisme D'action
The mechanism of action of 1-ETHYL-3-METHYL-N~4~-[2-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .
Comparaison Avec Des Composés Similaires
1-ETHYL-3-METHYL-N~4~-[2-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOLE-4-CARBOXAMIDE can be compared with other pyrazole derivatives, such as:
1-ETHYL-3-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE: Lacks the trifluoromethylbenzyl moiety, resulting in different chemical and biological properties.
1-ETHYL-3-METHYL-N~4~-[2-(CHLOROMETHYL)BENZYL]-1H-PYRAZOLE-4-CARBOXAMIDE: Contains a chloromethyl group instead of a trifluoromethyl group, leading to variations in reactivity and biological activity.
The uniqueness of 1-ETHYL-3-METHYL-N~4~-[2-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOLE-4-CARBOXAMIDE lies in its trifluoromethyl group, which imparts specific chemical properties such as increased stability and lipophilicity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C15H16F3N3O |
|---|---|
Poids moléculaire |
311.30 g/mol |
Nom IUPAC |
1-ethyl-3-methyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C15H16F3N3O/c1-3-21-9-12(10(2)20-21)14(22)19-8-11-6-4-5-7-13(11)15(16,17)18/h4-7,9H,3,8H2,1-2H3,(H,19,22) |
Clé InChI |
WNYHMFLTOAUPHC-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=N1)C)C(=O)NCC2=CC=CC=C2C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 11-(4-chlorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B10894693.png)
![2,2'-{(2-oxocyclopentane-1,3-diylidene)bis[(E)methylylidenebenzene-4,1-diyloxy]}diacetic acid](/img/structure/B10894698.png)
![methyl 2-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10894702.png)
![5-bromo-N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}thiophene-2-sulfonamide](/img/structure/B10894703.png)
![(5Z)-3-cyclopropyl-2-sulfanyl-5-[3-(1,1,2,2-tetrafluoroethoxy)benzylidene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10894709.png)
![N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methylbenzamide](/img/structure/B10894716.png)
![N-[(1Z)-3-(3,5-dimethylpiperidin-1-yl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B10894733.png)
![3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10894741.png)
![1,5-Dimethyl-N~4~-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-YL}-1H-pyrazole-4-carboxamide](/img/structure/B10894748.png)
![Methyl 2-({[6-cyclopropyl-3-(3-methoxyphenyl)isoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate](/img/structure/B10894756.png)
![N-hexyl-2-[4a-hydroxy-1-(3,4,5-trimethoxyphenyl)octahydroisoquinolin-2(1H)-yl]acetamide](/img/structure/B10894761.png)
![(3,6-Dimethylisoxazolo[5,4-b]pyridin-4-yl)(morpholino)methanone](/img/structure/B10894764.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide](/img/structure/B10894768.png)

